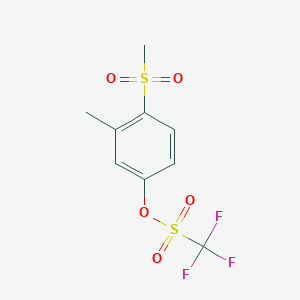
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane is an organofluorine compound with a cyclopropane ring structure It is characterized by the presence of bromine, fluorine, and methoxy groups attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane typically involves the reaction of a suitable cyclopropane precursor with bromine and fluorine sources under controlled conditions. One common method is the halogenation of a cyclopropane derivative using bromine and a fluorinating agent such as tetrafluoromethane. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide (DMSO) are used for elimination reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Major Products
Substitution: Formation of 1-methoxy-1,2,2,3-tetrafluoro-3-methoxycyclopropane.
Elimination: Formation of tetrafluorocyclopropene.
Oxidation: Formation of 1-bromo-1,2,2,3-tetrafluoro-3-formylcyclopropane.
Reduction: Formation of 1,2,2,3-tetrafluoro-3-methoxycyclopropane.
科学研究应用
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
Similar Compounds
1-Bromo-1,1,2,2-tetrafluoroethane: Similar in structure but lacks the methoxy group and cyclopropane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine and trifluoromethyl group but has a different functional group arrangement.
1-Bromo-3-fluoro-2-methylbenzene: Contains bromine and fluorine atoms but has an aromatic ring instead of a cyclopropane ring.
Uniqueness
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane is unique due to its combination of a cyclopropane ring, multiple fluorine atoms, and a methoxy group
属性
CAS 编号 |
57429-63-7 |
|---|---|
分子式 |
C4H3BrF4O |
分子量 |
222.96 g/mol |
IUPAC 名称 |
1-bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane |
InChI |
InChI=1S/C4H3BrF4O/c1-10-4(9)2(5,6)3(4,7)8/h1H3 |
InChI 键 |
WBDZKEYNLZEPKR-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(C1(F)Br)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)



